molecular formula C8H8O2 B1590540 2,3-Dihydrobenzofuran-6-ol CAS No. 23681-89-2

2,3-Dihydrobenzofuran-6-ol

Cat. No. B1590540
CAS RN: 23681-89-2
M. Wt: 136.15 g/mol
InChI Key: IAFNMXBIRZBSFU-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .


Synthesis Analysis

Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .


Chemical Reactions Analysis

2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .


Physical And Chemical Properties Analysis

The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .

Scientific Research Applications

Biocatalytic Synthesis

2,3-Dihydrobenzofurans, like 2,3-Dihydrobenzofuran-6-ol, are important pharmacophores in bioactive molecules. A biocatalytic strategy enables highly diastereo- and enantioselective construction of these compounds. These methods, involving engineered myoglobins, offer high enantiopurity and yields, useful for developing metalloprotein catalysts for carbene transfer reactions (Vargas et al., 2019).

Natural Product Synthesis

Natural products containing the 2,3-Dihydrobenzofuran skeleton, like 2,3-Dihydrobenzofuran-6-ol, have seen extensive synthetic studies. Techniques have been developed for synthesizing a range of natural products with this core structure, demonstrating the compound's versatility in natural product chemistry (Chen et al., 2019).

Chemical Synthesis and Functionalization

There are innovative methods for the enantioselective synthesis of 2,3-dihydrobenzofurans, involving sequential C-H functionalization reactions. These methods are pivotal for diversifying the structural possibilities of 2,3-dihydrobenzofuran derivatives (Wang et al., 2013).

Application in Antitumor Agents

Certain 2,3-dihydrobenzofuran derivatives demonstrate potential as antitumor agents. They have shown promising activity in inhibiting tubulin polymerization, a critical process in cell division. This makes them potential candidates for cancer treatment (Pieters et al., 1999).

Chemoenzymatic Asymmetric Synthesis

The chemoenzymatic asymmetric synthesis of optically active 2,3-dihydrobenzofurans offers a straightforward approach to producing these compounds in enantiopure form. This method combines kinetic resolution and bioreduction techniques (Mangas-Sánchez et al., 2010).

Catalytic Synthesis

Advancements in catalysis have enabled the synthesis of 2,3-dihydrobenzofuran-6-ol derivatives through reactions like aqueous transfer hydrogenation and asymmetric Heck/Tsuji-Trost reactions. These methods provide a route to optically pure compounds and highlight the compound's utility in complex synthesis processes (Fang et al., 2017; Tu et al., 2023).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNMXBIRZBSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481776
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-6-ol

CAS RN

23681-89-2
Record name 2,3-dihydrobenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-ol
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Synthesis routes and methods I

Procedure details

6-Hydroxycoumaran-3-one (15 g) was suspended in ethanol (75 ml) and hydrazine hydrate (10 ml, 90%) was added and the mixture heated at reflux for 1 hour. The solvent was evaporated and a solution of potassium hydroxide (15 g) in ethylene glycol (100 ml) was added to the residue. The resulting mixture was distilled with stirring until the internal temperature reached 185°-190° C. This temperature was maintained until no more nitrogen was evolved, approximately 1.5 hours. After cooling, the mixture was added to dilute hydrochloric acid containing sufficient acid to make the mixture acidic. This acidified mixture was then extracted with ether, dried and distilled (110°-120° C./0.75 mm) to give 6-hydroxy-2,3-dihydrobenzofuran.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Hydroxy-2H-benzofuran-3-one (3 g) was suspended in anhydrous tetrahydrofuran under an argon atmosphere and cooled to 0° C. Lithium aluminium hydride (20 ml of a 1M solution in tetrahydrofuran) was added dropwise over 10 min and the reaction allowed to reach room temperature over 2 hours. The reaction was cooled to 0° C. and treated dropwise with saturated ammonium chloride solution. Ethyl acetate (200 ml) was added and the mixture filtered through Celite. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure. The resulting mixture of 2,3-dihydro-benzofuran-3,6-diol and benzofuran-6-ol (approximately 1:1 by 250 MHz 1H NMR) was dissolved in a mixture of hydrochloric acid (200 ml, 5M aqueous solution) and methanol (300 ml) and palladium hydroxide (0.5 g) added. The mixture was stirred under a hydrogen atmosphere for 3 hours then filtered through Celite. The organics were removed by evaporation under reduced pressure and the resulting solution neutralised with concentrated anmmonia solution. The product was extracted into dichloromethane. The dichloromethane solution was dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (2.5 g, 92%). 1H NMR (250 MHz, CDCl3) δ: 3.11 (2H, t, J=8.4 Hz), 4.57 (2H, t, J=8.4 Hz), 6.27-6.34 (2H, m), 6.92-7.02 (1H, m); m/z (API+): 139.1 (M+3H+).
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydrobenzofuran-6-ol
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2,3-Dihydrobenzofuran-6-ol
Reactant of Route 5
2,3-Dihydrobenzofuran-6-ol
Reactant of Route 6
2,3-Dihydrobenzofuran-6-ol

Citations

For This Compound
13
Citations
S Yamaguchi, M Takai, I Hanazome, Y Okada… - Bulletin of the …, 1987 - journal.csj.jp
One step cyclization of 2′,4′,6′-trihydroxyacetophenone with 1,4-dibromo-2-methyl-2-butene gave two 2-isopropenyl-2,3-dihydrobenzofuran-4,6-diols and a new 3-methyl-2,5-…
Number of citations: 19 www.journal.csj.jp
A Dramae, C Intaraudom, N Bunbamrung, N Boonyuen… - Tetrahedron, 2022 - Elsevier
Seven previously undescribed compounds including five tanzawaic acid analogues [named 10-hydroxytanzawaic acid U (1), 10-hydroxytanzawaic acid Q (2), 10-hydroxytanzawaic acid …
Number of citations: 5 www.sciencedirect.com
C Kahraman, G Topcu, E Bedir… - Planta Medica …, 2017 - thieme-connect.com
Ferula (Apiaceae) is represented by 23 species, 13 of which are endemic to Turkey [1, 2]. Ferula species used for diabetes, stomach ache, gynecological disorders and …
Number of citations: 0 www.thieme-connect.com
RB Wang, XD Ren, J He, SS Zhu, HR Xie… - Organic & …, 2020 - pubs.rsc.org
Burchellin and its analogues are a class of neolignan natural products containing a rare core with three contiguous stereogenic centers. In previous reports, racemic burchellin was …
Number of citations: 1 pubs.rsc.org
KZ Laczkowski, K Misiura, A Biernasiuk… - Letters in Drug …, 2013 - ingentaconnect.com
Synthesis, characterization and investigation of antibacterial and antifungal activities of thirteen novel 6- hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles are …
Number of citations: 16 www.ingentaconnect.com
B Jiang, L Qiu, H Wang, S Dong - Journal of Chinese …, 2019 - search.ebscohost.com
Resveratrol-based natural products have received considerable attention as synthetic targets due to their versatile bioactivities and unique structures. Herein, we disclose our efforts …
Number of citations: 0 search.ebscohost.com
L Margl, C Ettenhuber, I Gyurján, MH Zenk, A Bacher… - Phytochemistry, 2005 - Elsevier
Root cultures of Tagetes patula L. cv. Carmen were grown with a mixture of unlabeled glucose and [U- 13 C 6 ]glucose or [1- 13 C 1 ]glucose as carbon source. Isoeuparin and (−)-4-…
Number of citations: 24 www.sciencedirect.com
N Malik - 2013 - rave.ohiolink.edu
Breast cancer is one of the leading causes of cancer deaths in women worldwide. Inhibition of estrogen receptors is an important strategy for the treatment of estrogen dependent breast …
Number of citations: 2 rave.ohiolink.edu
DW Kim, GH Bae, HY Kim, H Jeon, K Kim… - ACS Chemical …, 2020 - ACS Publications
Amyloid-β (Aβ) aggregated forms are highly associated with the onset of Alzheimer’s disease (AD). Aβ abnormally accumulates in the brain and induces neuronal damages and …
Number of citations: 6 pubs.acs.org
Y Feng, X Cu, M Xin - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
Introduction: PI3Kδ is an important subtype of PI3K kinases, which is mainly expressed in leukocytes and plays an important role in the proliferation, differentiation, maturation and self-…
Number of citations: 6 www.tandfonline.com

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